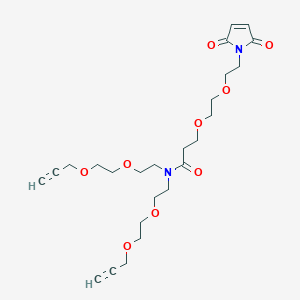
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide is a branched polyethylene glycol (PEG) linker with multiple functional groups. This compound is notable for its four terminal alkyne groups, which can react with azides via copper-catalyzed click chemistry reactions. The PEG units enhance the solubility of the molecule in aqueous environments, making it a valuable reagent in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of propargylamine with PEG2 units to form PEG2-propargylamine.
Amidation: The PEG2-propargylamine is then reacted with PEG2-maleimide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation of propargylamine with PEG2 units.
Amidation in Batch Reactors: The amidation reaction is carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne groups react with azides in the presence of copper catalysts to form stable triazole linkages.
Amidation: The amido group can participate in further amidation reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Coupling Agents: EDC and HOBt are commonly used in amidation reactions to activate carboxylic acids and promote amide bond formation.
Major Products
Triazole Derivatives: Formed from the reaction of alkyne groups with azides.
Amide Derivatives: Formed from the reaction of the amido group with carboxylic acids.
Applications De Recherche Scientifique
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties.
Mécanisme D'action
The mechanism of action of N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide primarily involves its ability to form stable linkages through click chemistry and amidation reactions. The alkyne groups react with azides to form triazole linkages, while the amido group can form amide bonds with carboxylic acids. These reactions enable the compound to act as a versatile linker in various applications, facilitating the attachment of different molecules and enhancing their properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Acid-PEG2)-N-bis(PEG2-propargyl): A similar PEG-based linker with two propargyl groups and a terminal carboxylic acid group.
N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl): Another branched PEG linker with four terminal alkyne groups.
Uniqueness
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide is unique due to its combination of alkyne and amido functional groups, which provide versatility in forming both triazole and amide linkages. This dual functionality makes it particularly valuable in applications requiring robust and stable linkages .
Propriétés
IUPAC Name |
3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O9/c1-3-11-31-17-20-34-14-8-26(9-15-35-21-18-32-12-4-2)23(28)7-13-33-19-22-36-16-10-27-24(29)5-6-25(27)30/h1-2,5-6H,7-22H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHADWYSHZHVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCOCCOCCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
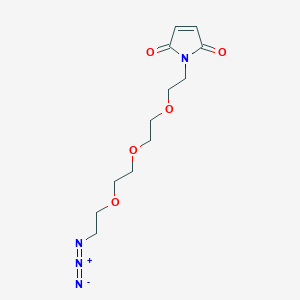
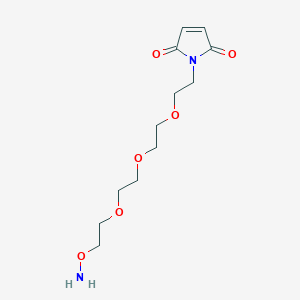

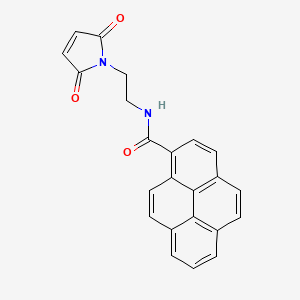
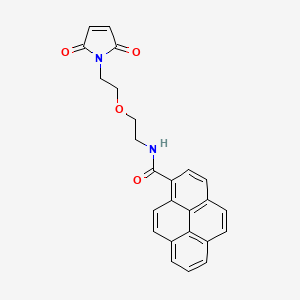
![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)
![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)
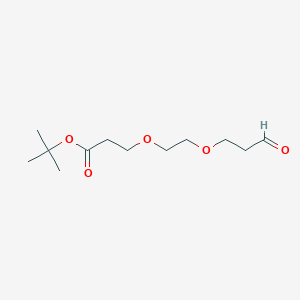
![6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate](/img/structure/B8114033.png)
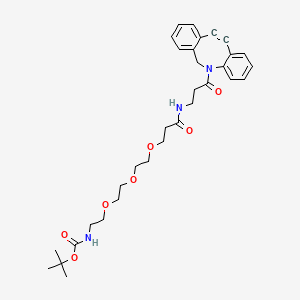
![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)
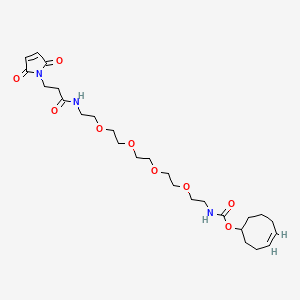
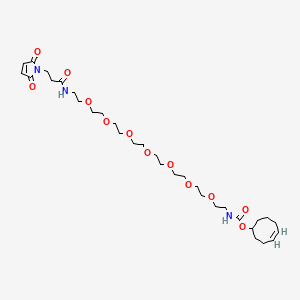
![3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114073.png)
